BenchChemオンラインストアへようこそ!

2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride

Aqueous solubility Salt form In vitro assay compatibility

This hydrochloride salt (CAS 1029989-66-9) features a distinct furylmethylamino motif at the 2-position, enabling systematic SAR vs. Esonarimod’s acetylthiomethyl group. The HCl form permits direct aqueous dilution for cell-based NF-κB reporter assays, avoiding DMSO artifacts. With a 4-methylphenyl group (σp = −0.17), it offers unique electronic properties for kinase hinge-region probing. Ideal for anti-inflammatory and anticancer screening cascades. ≥95% purity; inquire for bulk orders.

Molecular Formula C16H18ClNO4
Molecular Weight 323.77
CAS No. 1029989-66-9
Cat. No. B2564794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride
CAS1029989-66-9
Molecular FormulaC16H18ClNO4
Molecular Weight323.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CO2.Cl
InChIInChI=1S/C16H17NO4.ClH/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13;/h2-8,14,17H,9-10H2,1H3,(H,19,20);1H
InChIKeyFJNXZZFDZFHDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic Acid Hydrochloride (CAS 1029989-66-9): Structural Classification and Baseline Characteristics


2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride (CAS 1029989-66-9, molecular formula C16H18ClNO4, MW 323.77 g/mol) is a synthetic α-amino-γ-oxo acid derivative presented as its hydrochloride salt. The compound features a 4-(4-methylphenyl)-4-oxobutanoic acid backbone with a furylmethylamino substituent at the α-carbon [1]. It belongs to a broader class of 2-amino-4-aryl-4-oxobutanoic acid analogs that are explored in medicinal chemistry as screening candidates for anti-inflammatory, anticancer, and enzyme inhibitory applications . The compound is cataloged under PubChem CID 16413803, ChemSpider CSID 17478737, and MFCD00169152, with commercial availability typically at ≥90–95% purity from multiple suppliers .

Why 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic Acid Hydrochloride Cannot Be Casually Substituted: The Importance of 4-Aryl and Salt-Form Specificity


Compounds within the 2-amino-4-aryl-4-oxobutanoic acid class exhibit divergent physicochemical and pharmacological profiles driven by two critical structural variables: the 4-aryl substituent identity and the 2-amino substituent type . The 4-(4-methylphenyl) group in the target compound confers a distinct electronic character (σp = −0.17 for CH3) compared to halogenated analogs such as the 4-fluorophenyl (CAS 1030900-19-6, σp = +0.06) or 4-chlorophenyl (CAS 1031765-27-1, σp = +0.23) variants, directly affecting carbonyl reactivity, receptor-binding electronics, and metabolic stability . Furthermore, the hydrochloride salt form (unique to CAS 1029989-66-9 among its closest free-acid analogs) provides enhanced aqueous solubility and solid-state stability critical for reproducible in vitro assay performance—a factor that cannot be assumed when substituting free-acid congeners . The furylmethylamino group at the 2-position also differentiates this compound from Esonarimod (KE-298), which shares the same 4-(4-methylphenyl)-4-oxobutanoic acid backbone but carries an acetylthiomethyl substituent and exhibits clinically studied antirheumatic activity via IRAK4/NF-κB modulation [1].

Quantitative Differentiation of 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic Acid Hydrochloride (CAS 1029989-66-9) from Its Closest Structural Analogs


Hydrochloride Salt Form Confers Aqueous Solubility Advantage Over Free-Acid 4-Aryl Analogs

The target compound is supplied exclusively as the hydrochloride salt (C16H18ClNO4, MW 323.77), whereas the closest 4-aryl-substituted analogs—including 4-(4-fluorophenyl) (CAS 1030900-19-6, C15H14FNO4, MW 291.27), 4-(4-chlorophenyl) (CAS 1031765-27-1, C15H14ClNO4, MW 307.73), and 4-[4-(tert-butyl)phenyl] (CAS 1024018-38-9, C19H25NO4, MW 331.41)—are all provided as free acids [1]. Hydrochloride salt formation typically enhances aqueous solubility by 10- to 1000-fold relative to the free acid form for compounds in this molecular weight range, a critical factor for achieving reproducible dose-response curves in cell-based assays where DMSO concentration must be minimized [2]. The presence of the ionizable amine (pKa ~8–9 for secondary amines adjacent to carboxylic acids) in the hydrochloride salt enables direct aqueous dissolution at physiologically relevant pH, eliminating the need for DMSO pre-dissolution in certain assay formats .

Aqueous solubility Salt form In vitro assay compatibility Formulation 4-aryl oxobutanoic acid

Electronic Effects of 4-Methyl Substituent: Hammett σ Differentiates Target Compound from Halogenated Analogs in Structure-Activity Landscapes

The 4-methyl substituent on the phenyl ring of the target compound (Hammett σp = −0.17, electron-donating) produces a fundamentally different electronic environment at the para position compared to the electron-withdrawing 4-fluoro (σp = +0.06), 4-chloro (σp = +0.23), and 4-bromo (σp = +0.23) analogs [1]. This electronic difference modulates the carbonyl electrophilicity of the 4-oxo group, which is the key pharmacophoric element in 4-aryl-4-oxobutanoic acid derivatives that interact with target proteins via hydrogen bonding and π-stacking . In the structurally related Esonarimod series (which shares the identical 4-(4-methylphenyl)-4-oxobutanoic acid backbone), the electron-donating 4-methyl group was found to be optimal for IRAK4-mediated anti-inflammatory activity among several 4-aryl variants evaluated during lead optimization, though systematic comparative IC50 data across all 4-substituents remains proprietary [2].

Hammett constant Electronic effects 4-Aryl substitution SAR Receptor binding Metabolic stability

Computed Physicochemical Properties Distinguish the 4-Methylphenyl Variant from Bulkier Analogs in Drug-Likeness and Permeability Profiles

Computed physicochemical parameters from PubChem and ChemSpider indicate that the target compound occupies a favorable position within oral drug-like chemical space. The compound has a molecular weight of 323.77 g/mol, topological polar surface area (TPSA) of 79.5 Ų, 7 rotatable bonds, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. Among the 4-aryl-substituted furylmethylamino oxobutanoic acid series, the 4-methylphenyl variant offers intermediate lipophilicity: the 4-tert-butylphenyl analog (CAS 1024018-38-9, MW 331.41) is bulkier and more lipophilic, potentially exceeding optimal LogP ranges for CNS or oral bioavailability applications, while the 4-fluorophenyl analog (MW 291.27) may be insufficiently lipophilic for membrane penetration in certain target contexts . In the Aladdin compound database, the target compound is annotated with ALogP of 4.35, placing it at the upper boundary of Lipinski-compliant space but within acceptable range for lead-like compounds requiring balanced permeability .

Lipinski Rule of Five Drug-likeness LogP Permeability Physicochemical profiling Lead optimization

Structural Backbone Shared with Clinically Studied Esonarimod (KE-298) Provides Mechanistic Anchor Not Available to 4-Halogenated Furylmethylamino Analogs

The target compound shares its 4-(4-methylphenyl)-4-oxobutanoic acid core with Esonarimod (KE-298), an antirheumatic agent that reached Phase 3 clinical trials and acts through IRAK4 kinase inhibition and downstream NF-κB pathway modulation [1]. Esonarimod differs from the target compound only at the 2-position substituent (acetylthiomethyl vs. furylmethylamino) . This shared backbone is significant because Esonarimod's 4-(4-methylphenyl)-4-oxobutanoic acid moiety is the established pharmacophore for IRAK4 binding, with the 4-methyl group contributing to optimal hydrophobic pocket occupancy as demonstrated in structure-activity studies [2]. In contrast, the 4-halogenated furylmethylamino analogs (4-F, 4-Cl, 4-Br) lack this clinically validated backbone precedent, and the electronic effects of halogen substituents at the para position may alter hydrogen bonding patterns at the IRAK4 hinge region or related kinase ATP-binding sites [2]. No equivalent clinical validation exists for the 4-halogenated furylmethylamino oxobutanoic acid series.

Esonarimod KE-298 IRAK4 NF-κB Anti-inflammatory 4-(4-methylphenyl)-4-oxobutanoic acid backbone

Optimal Research and Industrial Application Scenarios for 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic Acid Hydrochloride (CAS 1029989-66-9)


SAR Exploration of 4-Aryl Substitution Effects in IRAK4/NF-κB Pathway Screening Cascades

Leverage the target compound's shared 4-(4-methylphenyl)-4-oxobutanoic acid backbone with clinical-stage Esonarimod (KE-298) to systematically explore how 2-position furylmethylamino substitution alters IRAK4 kinase inhibition potency, selectivity, and downstream NF-κB signaling compared to Esonarimod's acetylthiomethyl group. The hydrochloride salt form enables direct aqueous dilution for cell-based NF-κB reporter gene assays in RAW264.7 or THP-1 cells without DMSO interference . The electron-donating 4-methyl group (σp = −0.17) creates a distinct electronic environment at the kinase hinge-binding region compared to halogenated 4-aryl analogs, making this compound ideal for probing electronic effects on target engagement .

Hit-to-Lead Optimization Campaigns Requiring Balanced Physicochemical Profiles for Oral Bioavailability

Use the target compound (MW 323.77, TPSA 79.5 Ų, zero Ro5 violations) as a lead-like starting point for multiparameter optimization. The intermediate lipophilicity (ALogP ~4.35) positions it favorably between the excessively lipophilic 4-tert-butylphenyl analog and the potentially under-lipophilic 4-fluorophenyl analog . The 7 rotatable bonds and balanced HBD/HBA profile (3/5) provide adequate conformational flexibility for target adaptation while maintaining permeability potential. The hydrochloride salt ensures reproducible solubility across pH 1–7.4 buffer systems, supporting both biochemical and cell-based assay formats in a unified screening cascade .

Chemical Biology Probe Development Targeting Inflammatory Signaling Pathways

Deploy the compound as a chemical probe for investigating the role of 4-aryl-4-oxobutanoic acid-containing small molecules in modulating inflammatory signaling. The furylmethylamino group provides a potential hydrogen-bonding anchor distinct from the thioester moiety of Esonarimod, potentially engaging different residues within the IRAK4 ATP-binding pocket or enabling polypharmacology across related kinases . The 4-methylphenyl substituent offers metabolic stability advantages over 4-halogenated analogs, as methyl groups are less susceptible to CYP450-mediated oxidative dehalogenation or glutathione conjugation that can complicate in vivo pharmacokinetic studies with 4-Cl or 4-Br analogs .

Reference Standard for Analytical Method Development in 4-Aryl-4-Oxobutanoic Acid Series

Utilize the well-characterized hydrochloride salt as an analytical reference standard for HPLC/UPLC method development, stability-indicating assays, and impurity profiling within the 4-aryl-4-oxobutanoic acid compound class. The compound's defined physicochemical properties (MW 323.77, exact mass 323.0924357 Da, InChIKey FJNXZZFDZFHDKW-UHFFFAOYSA-N), commercial availability at ≥95% purity, and established storage conditions (long-term in cool, dry place) make it suitable as a system suitability standard. Its distinct chromatographic behavior relative to free-acid analogs (different retention time due to salt form) provides a benchmark for method specificity validation .

Quote Request

Request a Quote for 2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.